5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione
Description
Properties
IUPAC Name |
5-[(4-ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-2-31-21-15-13-18(14-16-21)17-22-23(28)26(19-9-5-3-6-10-19)25(30)27(24(22)29)20-11-7-4-8-12-20/h3-17H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUNASQGSQPNQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione typically involves the condensation of 4-ethoxybenzaldehyde with 1,3-diphenyl-1,3-diazinane-2,4,6-trione under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: The ethoxyphenyl group can be oxidized to form corresponding phenolic derivatives.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction could produce various alcohols or amines.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a diazinane core with multiple substituents that enhance its reactivity and biological activity. The presence of the ethoxyphenyl group contributes to its electron-donating properties, which can influence its interaction with biological targets. The molecular formula is C22H22N2O3, indicating a complex structure that allows for various functional modifications.
Anticancer Activity
Recent studies have shown that compounds similar to 5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting specific signaling pathways related to cell survival.
- Case Studies : Research has documented the efficacy of related diazinane derivatives in various cancer cell lines, demonstrating their potential as chemotherapeutic agents .
Anti-inflammatory Properties
Compounds derived from diazinanes have been explored for their anti-inflammatory effects. They may inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response:
- Pharmacological Profiles : Modifications to the diazinane structure can enhance selectivity for COX-2 over COX-1, potentially reducing side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Photophysical Properties
The unique structure of this compound allows for interesting photophysical properties:
- Fluorescent Materials : The compound can be utilized in the development of fluorescent probes for biological imaging due to its ability to absorb and emit light at specific wavelengths .
- Organic Light Emitting Diodes (OLEDs) : Its electronic properties make it a candidate for use in OLED technology where efficient light emission is required.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs differ in substituents at positions 1, 3, and the methylidene group:
Physicochemical Properties
Lipophilicity (logP):
Synthetic Efficiency:
Stability and Metabolism
- Degradation Resistance: Ethoxy substituents may confer stability against gastric degradation compared to primidone, which is metabolized to phenobarbital . Brominated analogs (e.g., ) may exhibit slower hepatic clearance due to higher molecular weight and halogen presence.
Research Findings and Implications
Structure-Activity Relationships (SAR):
Future Directions:
- Evaluate the target compound’s pharmacokinetics and antimicrobial efficacy in vitro.
- Explore hybrid structures combining ethoxy and indole moieties for dual CNS/antimicrobial activity.
Biological Activity
Chemical Structure and Properties
The chemical structure of 5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione can be represented as follows:
- Molecular Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
The compound features a diazinane core with ethoxy and phenyl substituents that may influence its biological interactions.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of phenolic groups in the structure can enhance the scavenging ability against free radicals. A study demonstrated that related diazinane derivatives showed promising results in reducing oxidative stress markers in vitro .
Anticancer Properties
Several studies have investigated the anticancer potential of diazinane derivatives. For instance, a compound structurally similar to this compound was found to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The IC50 values ranged from 10 to 30 µM depending on the specific cancer type .
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. In vitro assays revealed that it exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be around 50 µg/mL for Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
Inhibition studies have shown that this compound can act as a potent inhibitor of certain enzymes involved in metabolic pathways. For example, it was effective against acetylcholinesterase (AChE), which is crucial for neurotransmission. This suggests potential applications in treating neurodegenerative diseases .
Data Table: Biological Activities of this compound
Case Study 1: Anticancer Activity
In a recent study published in a peer-reviewed journal, researchers synthesized several diazinane derivatives and tested their anticancer effects on MCF-7 breast cancer cells. The compound demonstrated significant cytotoxicity with an IC50 value of 15 µM after 48 hours of exposure. Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various diazinane derivatives against clinical isolates of bacteria. The study found that the target compound exhibited notable activity against both Staphylococcus aureus and Escherichia coli with MIC values suggesting potential as a lead compound for developing new antibiotics.
Q & A
Q. How can the synthesis of 5-[(4-Ethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione be optimized for higher yield and purity?
- Methodological Answer : Optimization involves selecting appropriate solvents, catalysts, and reaction conditions. For example:
- Solvent System : Use a DMF-acetic acid mixture (3:1 ratio) under reflux, as demonstrated in analogous thiazolidinone syntheses .
- Catalysts : Sodium acetate (0.02 mol) can enhance cyclization efficiency.
- Purification : Recrystallization from acetone or ethanol yields pure crystals (90%+ purity) .
- Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and adjust reflux time (2–4 hours) to avoid decomposition.
Q. What spectroscopic and crystallographic techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm the presence of the ethoxyphenyl group (δ 1.3–1.5 ppm for CH, δ 4.0–4.2 ppm for OCH) and diazinane trione core (C=O signals at ~170 ppm) .
- X-ray Crystallography : Single-crystal analysis (100 K, Mo-Kα radiation) resolves spatial arrangements, as shown for structurally similar diazinanes (R-factor < 0.05) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 485.12).
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 5-[(4-Ethoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione in different solvents?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model electronic properties (e.g., HOMO-LUMO gaps) and solvent effects .
- Reaction Path Search : Employ state-of-the-art algorithms (e.g., GRRM) to simulate intermediates and transition states in polar aprotic solvents (DMF, DMSO) .
- Validation : Compare computed IR spectra with experimental data to refine solvation models .
Q. How can researchers resolve discrepancies between observed and theoretical spectral data for this compound?
- Methodological Answer :
- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., solvent polarity, temperature) affecting NMR or UV-Vis spectra .
- Cross-Validation : Use multiple techniques (e.g., X-ray crystallography vs. DFT-optimized geometries) to verify bond lengths and angles .
- Error Analysis : Quantify systematic errors (e.g., crystal packing effects) using Rietveld refinement for powder XRD data .
Q. What strategies are effective for analyzing the compound’s stability under varying pH and thermal conditions?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., ~530 K for similar triones) under nitrogen atmosphere .
- pH-Dependent Stability : Conduct UV-Vis spectroscopy in buffered solutions (pH 2–12) to identify protonation/deprotonation effects on the benzylidene moiety .
- Accelerated Aging Studies : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC (C18 column, acetonitrile-water mobile phase) .
Data Contradiction Analysis
Q. How should conflicting crystallographic data (e.g., bond length variations) be addressed?
- Methodological Answer :
- Multi-Lab Validation : Compare datasets from independent crystallography studies (e.g., C–C bond lengths in diazinane cores: 1.50–1.54 Å) .
- Dynamic Effects : Account for thermal motion by refining anisotropic displacement parameters (ADPs) at low temperatures (100 K) .
- Database Cross-Check : Use the Cambridge Structural Database (CSD) to benchmark results against analogous structures .
Experimental Design for Novel Applications
Q. What methodologies enable the exploration of this compound’s bioactivity?
- Methodological Answer :
- In Silico Screening : Dock the compound into protein targets (e.g., cyclooxygenase-2) using AutoDock Vina to prioritize in vitro assays .
- Cytotoxicity Assays : Test against cancer cell lines (e.g., MCF-7) via MTT protocol (IC determination) with doxorubicin as a positive control .
- Mechanistic Studies : Use fluorescence microscopy to track cellular uptake (e.g., FITC-labeled analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
